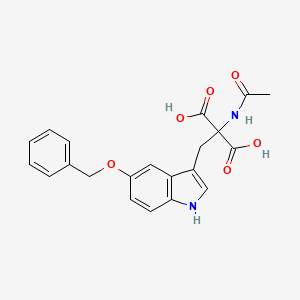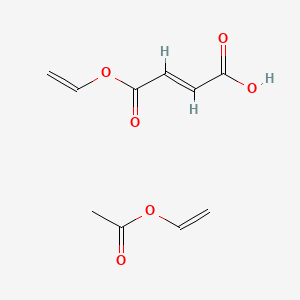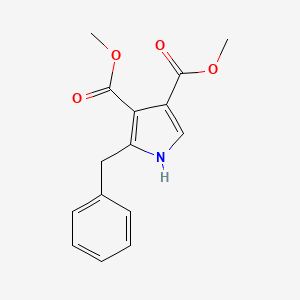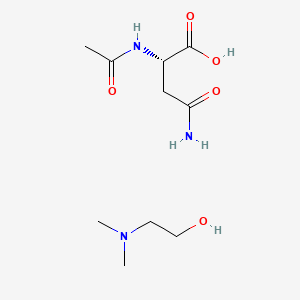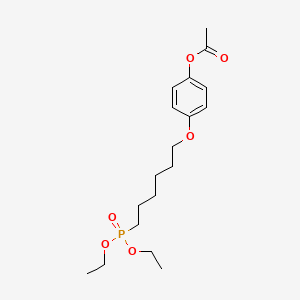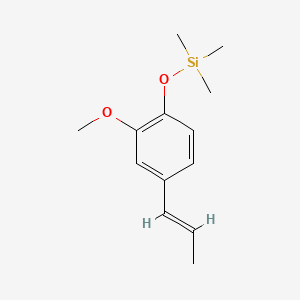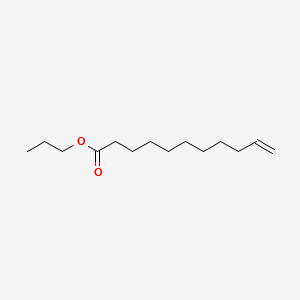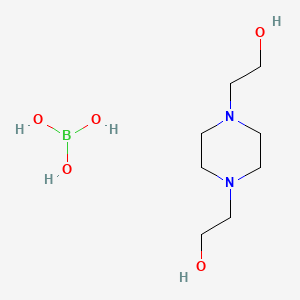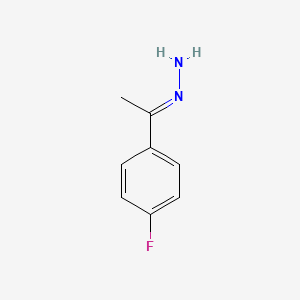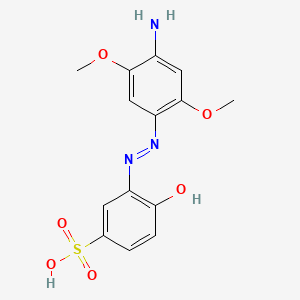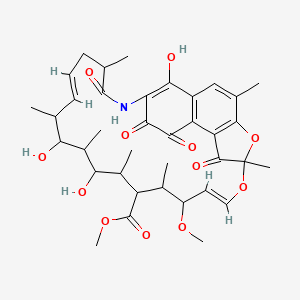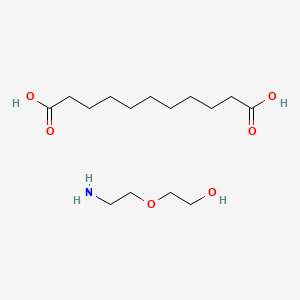
2-(2-Aminoethoxy)ethanol;undecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)ethanol;undecanedioic acid is a compound that combines the properties of an amino alcohol and a dicarboxylic acid. 2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents, while undecanedioic acid is a long-chain dicarboxylic acid. This combination makes the compound versatile for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For undecanedioic acid, it is commonly synthesized through the oxidation of undecylenic acid, which is derived from castor oil. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Industrial Production Methods
Undecanedioic acid is produced industrially by the oxidation of undecylenic acid in large reactors. The process is carefully monitored to ensure the complete conversion of the starting material to the desired dicarboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Undecanedioic acid primarily undergoes reactions typical of carboxylic acids, such as:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Reduction to form primary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation of 2-(2-Aminoethoxy)ethanol: Aldehydes, carboxylic acids.
Reduction of 2-(2-Aminoethoxy)ethanol: Primary amines.
Esterification of Undecanedioic Acid: Esters.
Amidation of Undecanedioic Acid: Amides.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: As a component in the formulation of pharmaceuticals and as a linker in the synthesis of therapeutic agents.
Industry: In the production of surfactants, colorants, and foam stabilizers.
Undecanedioic acid is used in:
Polymer Chemistry: As a monomer in the production of polyamides and polyesters.
Cosmetics: As an ingredient in skincare products for its moisturizing properties.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a spacer or linker in bioconjugate materials. It facilitates the attachment of therapeutic agents to target molecules, enhancing their efficacy and specificity .
Undecanedioic acid exerts its effects through its carboxylic acid groups, which can form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethoxy)ethanol: Ethylene glycol mono(2-aminoethyl) ether, Diethylene glycolamine.
Undecanedioic Acid: Dodecanedioic acid, Sebacic acid.
Uniqueness
2-(2-Aminoethoxy)ethanol is unique due to its dual functionality as an amino alcohol, making it versatile for various chemical reactions and applications. Undecanedioic acid stands out for its long carbon chain, which imparts unique properties such as increased hydrophobicity and flexibility in polymer applications .
Eigenschaften
CAS-Nummer |
292601-81-1 |
|---|---|
Molekularformel |
C15H31NO6 |
Molekulargewicht |
321.41 g/mol |
IUPAC-Name |
2-(2-aminoethoxy)ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;5-1-3-7-4-2-6/h1-9H2,(H,12,13)(H,14,15);6H,1-5H2 |
InChI-Schlüssel |
CBUUCVKJNPKLRV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCCC(=O)O.C(COCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


